

Application Notes and Protocols: 3-Methoxy-1H-indole in Medicinal Chemistry

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Compound of Interest

Compound Name: **3-Methoxy-1H-indole**

Cat. No.: **B178170**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^[1] The introduction of a methoxy group at the 3-position of the indole ring creates **3-methoxy-1H-indole**, a versatile building block for the synthesis of a diverse array of bioactive molecules. This modification can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, making it a valuable starting point for drug discovery campaigns. These application notes provide a comprehensive overview of the use of **3-methoxy-1H-indole** in medicinal chemistry, with a focus on its application in the development of anticancer agents, particularly tubulin polymerization inhibitors. Detailed protocols for the synthesis of key intermediates and the biological evaluation of final compounds are also presented.

Chemical Properties of 3-Methoxy-1H-indole

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[2]
Molecular Weight	147.17 g/mol	[2]
CAS Number	16712-55-3	[2][3]
Appearance	Not specified, likely a solid	
SMILES	COCl=CNC2=CC=CC=C21	[2]
InChI	InChI=1S/C9H9NO/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3	[2]

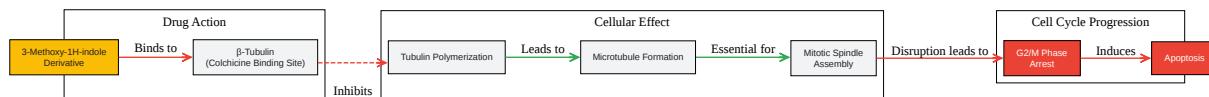
Applications in Medicinal Chemistry

The **3-methoxy-1H-indole** scaffold has been predominantly explored for its potential in oncology, with a significant number of derivatives synthesized and evaluated as anticancer agents.

Anticancer Activity: Tubulin Polymerization Inhibitors

A primary mechanism of action for many **3-methoxy-1H-indole** derivatives is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α - and β -tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

The following diagram illustrates the mechanism by which **3-methoxy-1H-indole**-based tubulin inhibitors induce cell cycle arrest and apoptosis.



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Mechanism of G2/M cell cycle arrest by tubulin inhibitors.

The following table summarizes the in vitro cytotoxicity of various indole derivatives, many of which are inspired by or related to the **3-methoxy-1H-indole** scaffold.

Compound	Cell Line	IC ₅₀ (μM)	Reference
OXi8006 Analogue 31	SK-OV-3	< 1	[7]
NCI-H460	< 1	[7]	
DU-145	< 1	[7]	
OXi8006 Analogue 35	SK-OV-3	< 1	[7]
NCI-H460	< 1	[7]	
DU-145	< 1	[7]	
OXi8006 Analogue 36	SK-OV-3	< 1	[7]
NCI-H460	< 1	[7]	
DU-145	< 1	[7]	
Compound 7d	HeLa	0.52	[8]
MCF-7	0.34	[8]	
HT-29	0.86	[8]	

Other Therapeutic Areas

While the primary focus has been on oncology, derivatives of methoxy-indoles have also shown promise in other therapeutic areas:

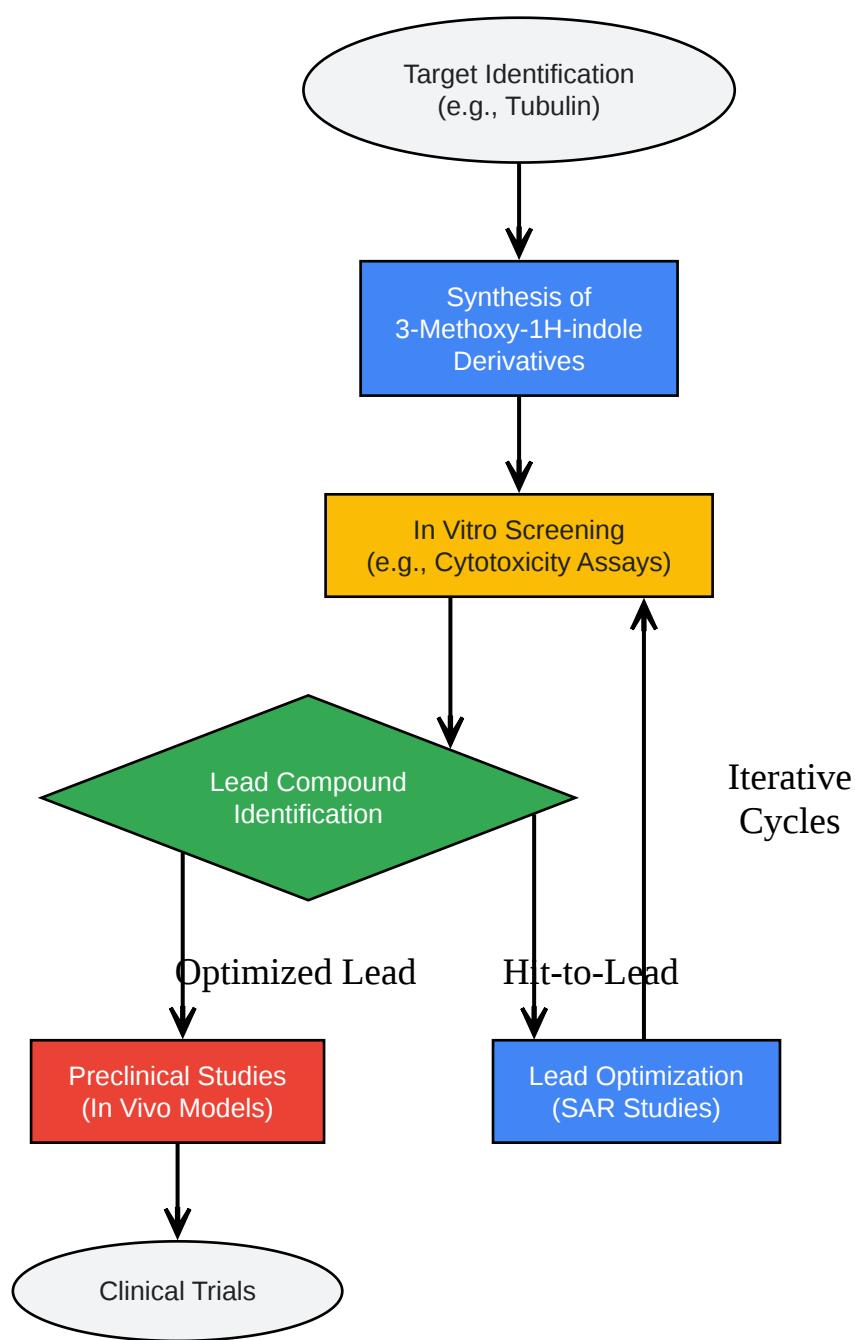
- **Anti-inflammatory Activity:** Certain indole derivatives have demonstrated anti-inflammatory properties, suggesting their potential for treating inflammatory disorders.[9][10][11]
- **Antimicrobial Activity:** Methoxy-substituted indoles have been investigated for their antibacterial and antifungal activities.[12][13][14][15]

- Central Nervous System (CNS) Disorders: The indole nucleus is a key component of several neurotransmitters, and its derivatives are being explored for the treatment of various CNS disorders.[16][17]

Experimental Protocols

Synthesis of 3-Methoxy-1H-indole Derivatives

The synthesis of bioactive molecules based on the **3-methoxy-1H-indole** scaffold often involves a multi-step process. The following diagram outlines a general workflow for the discovery and development of these compounds.



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General workflow for drug discovery with 3-methoxy-1H-indole.

This protocol is a generalized procedure based on the synthesis of OXi8006 analogues.^[7]

Step 1: Synthesis of 2-Aryl Indoles (Bischler-Mohlau Indole Synthesis)

- Reactants: A suitable bromoacetophenone and an appropriately substituted aniline.

- Procedure: a. Condense the bromoacetophenone with the aniline under Bischler-Mohlau conditions. This typically involves heating the reactants, often in the presence of the aniline as both reactant and solvent. b. The reaction mixture is worked up by dilution with a suitable solvent and neutralization, followed by extraction and purification (e.g., column chromatography) to yield the 2-aryl indole.

Step 2: Benzoylation of the 2-Aryl Indole

- Reactants: The 2-aryl indole from Step 1 and a functionalized benzoyl chloride.
- Procedure: a. Treat the 2-aryl indole with the benzoyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to facilitate the acylation at the C3 position. b. The reaction is typically stirred at room temperature until completion. c. The product is isolated through an aqueous workup, extraction, and purification by column chromatography or recrystallization.

Step 3: Final Modifications (e.g., Deprotection)

- Procedure: If protecting groups were used (e.g., silyl ethers for hydroxyl groups), they are removed in the final step. For example, a tert-butyldimethylsilyl (TBS) group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells per well in 100 μL of culture medium.
- Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the **3-methoxy-1H-indole** derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

- MTT Addition: Add 10 μ L of a 12 mM MTT stock solution to each well.
- Incubation with MTT: Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add 100 μ L of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.

- Reagent Preparation:
 - Reconstitute purified tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
 - Prepare a GTP stock solution (e.g., 10 mM).
 - Prepare solutions of the test compounds at various concentrations. Paclitaxel (a polymerization promoter) and colchicine or nocodazole (polymerization inhibitors) should be used as controls.
- Reaction Setup: a. In a pre-warmed 96-well plate, add the tubulin solution. b. Add the test compounds or controls to the respective wells. c. Initiate polymerization by adding GTP to a final concentration of 1 mM.
- Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
- Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization can be quantified by comparing the maximum rate of polymerization (V_{max})

and the final polymer mass of the treated samples to the untreated control. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Conclusion

3-Methoxy-1H-indole is a valuable scaffold in medicinal chemistry, particularly for the development of novel anticancer agents. Its derivatives have demonstrated potent activity as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The synthetic routes to these compounds are generally accessible, and robust in vitro assays are available for their biological characterization. Further exploration of this scaffold may lead to the discovery of new therapeutic agents for a variety of diseases.

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